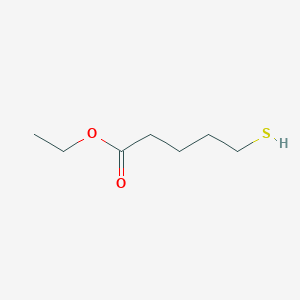

Ethyl 5-mercaptopentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 5-mercaptopentanoate is a useful research compound. Its molecular formula is C7H14O2S and its molecular weight is 162.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Route 1: Reaction with Thiourea and Base Catalyst

A common method involves reacting 5-bromopentanoic acid with thiourea under reflux conditions, followed by treatment with aqueous sodium hydroxide to form 5-mercaptopentanoic acid . This acid is then esterified with ethanol or other alcohols (e.g., 2,2,2-trichloroethanol) using catalysts like p-toluenesulfonic acid .

-

Thiol acid formation :

-

Esterification :

Route 2: Nucleophilic Substitution with Mercaptans

Ethyl 5-mercaptopentanoate can also be prepared by reacting ethyl acetoacetate with mercaptans (e.g., thiols) in the presence of a base catalyst. The thiol group undergoes nucleophilic attack on the carbonyl carbon, leading to ester formation after alcohol elimination.

Reaction Mechanisms

The compound’s reactivity stems from its dual functionality: the thiol (-SH) group acts as a nucleophile, while the ester (-COOEt) group stabilizes intermediates.

Nucleophilic Substitution

In alkylation reactions, the thiol group donates electrons to form new carbon-sulfur bonds. For example, in the synthesis of 18-[18F]fluoro-6-thia-octadecanoic acid , methyl 6-mercaptopentanoate reacts with 1,12-dibromododecane via nucleophilic substitution, forming a thioether intermediate .

Ester Hydrolysis and Stability

This compound undergoes hydrolysis under basic conditions, releasing the thiol acid. This reaction is critical in applications like polymer grafting, where controlled hydrolysis ensures functionalization .

Carbon-Sulfur Bond Formation

This compound is a key intermediate in synthesizing thioether-containing compounds. For example:

-

Pharmaceuticals : Used in the preparation of cediranib , a solid tumor treatment, via alkylation reactions .

-

Polymer Functionalization : Reacts with azide groups in polymers (e.g., poly(ethylene glycol)) to introduce thiol moieties for targeted drug delivery .

Radiofluorination

In positron emission tomography (PET) imaging, derivatives like 18-[18F]fluoro-6-thia-octadecanoic acid are synthesized using this compound analogs. These compounds undergo bromo-thioether formation and subsequent radiofluorination .

Design of Experiments (DoE)

In optimizing synthesis steps, factors like base equivalents, solvent, and temperature are systematically studied. For example, in the alkylation of indolphenol derivatives, kinetic studies revealed that reaction rates depend on azetidinium ion formation, necessitating controlled base and solvent conditions .

Yield and Selectivity

-

Synthesis of 5-mercaptopentanoic acid : Achieves 98% yield under optimized reflux and acidification conditions .

-

Esterification : Yields range from 50–95% depending on the alcohol used (e.g., ethanol vs. trichloroethanol) .

Thiol Ester Analogues

-

Methyl 6-mercaptopentanoate : Used in synthesizing long-chain fluorothia fatty acids for PET imaging .

-

Trichlorothis compound : Prepared via esterification with 2,2,2-trichloroethanol for increased stability .

Degradation Products

This compound can degrade to sodium 2-hydroxy-5-mercapto pentanoate under certain conditions, as observed in polymer-grafting reactions .

Stability and Storage

The compound is stabilized by its thiol and ester groups but requires careful handling due to potential oxidation. Acidic or basic conditions may lead to hydrolysis or disulfide formation .

Data Tables

Propriétés

Formule moléculaire |

C7H14O2S |

|---|---|

Poids moléculaire |

162.25 g/mol |

Nom IUPAC |

ethyl 5-sulfanylpentanoate |

InChI |

InChI=1S/C7H14O2S/c1-2-9-7(8)5-3-4-6-10/h10H,2-6H2,1H3 |

Clé InChI |

MRQVNVZTWCZZMZ-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)CCCCS |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.